molecular formula C9H8Br2O2 B6354896 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone CAS No. 1427431-26-2

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone

Cat. No.: B6354896
CAS No.: 1427431-26-2
M. Wt: 307.97 g/mol
InChI Key: QXBJKGKRUIGIKM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone are protein tyrosine phosphatases, specifically SHP-1 and PTP1B . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Mode of Action

This compound acts as a potent inhibitor of protein tyrosine phosphatases SHP-1 and PTP1B It interacts with these targets, leading to changes in their enzymatic activity

Biochemical Pathways

The inhibition of SHP-1 and PTP1B by this compound can affect various biochemical pathways. These enzymes are involved in the regulation of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. By inhibiting these enzymes, the compound can potentially disrupt these pathways, leading to downstream effects on cell growth and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of SHP-1 and PTP1B. By inhibiting these enzymes, the compound can potentially influence cellular processes regulated by protein tyrosine phosphatases, such as cell growth and differentiation .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can result in the accumulation of specific proteins within the cell, affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can affect gene expression and DNA repair processes . Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(4-bromo-3-methoxyphenyl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Reduction: 1-(4-Bromo-3-methoxyphenyl)ethanol.

    Oxidation: 4-Bromo-3-methoxybenzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
  • 1-(4-Bromo-2-methoxyphenyl)ethanone

Uniqueness

2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone is unique due to the presence of both bromine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBJKGKRUIGIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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